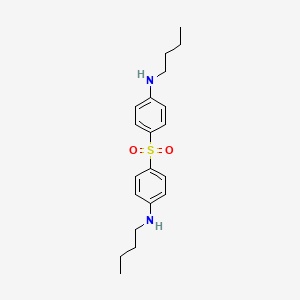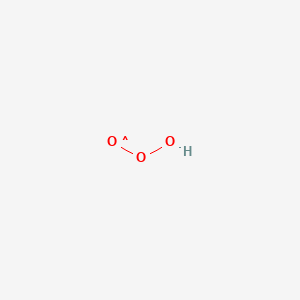![molecular formula C42H82NO7P B1234516 [(2R)-3-hexadecoxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 88542-95-4](/img/structure/B1234516.png)
[(2R)-3-hexadecoxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R)-3-hexadecoxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a phosphatidylcholine, a type of glycerophospholipid. It consists of a phosphorylcholine moiety attached to a glycerol backbone, with one chain of hexadecyl (16:0) and one chain of linoleic acid (18:2(9Z,12Z)) . This compound is a significant component of cell membranes and plays a crucial role in cellular functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-hexadecoxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerol with hexadecanol and linoleic acid. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of phosphatidylcholines, including this compound, often involves the extraction of lecithin from natural sources such as egg yolk or soybeans. The extracted lecithin is then subjected to enzymatic or chemical modification to obtain the desired phosphatidylcholine .
Análisis De Reacciones Químicas
Types of Reactions
[(2R)-3-hexadecoxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The linoleic acid moiety can be oxidized to form hydroperoxides and other oxidation products.
Hydrolysis: The ester bonds in the molecule can be hydrolyzed by phospholipases to release fatty acids and glycerophosphocholine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Phospholipases such as phospholipase A2 are commonly used to hydrolyze the ester bonds.
Major Products
Oxidation: Hydroperoxides and other oxidized fatty acids.
Hydrolysis: Free fatty acids and glycerophosphocholine.
Aplicaciones Científicas De Investigación
[(2R)-3-hexadecoxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis reactions.
Biology: Plays a role in cell membrane structure and function, and is used in studies of membrane dynamics and lipid-protein interactions.
Medicine: Investigated for its potential role in diseases related to lipid metabolism and membrane integrity.
Industry: Used in the formulation of liposomes for drug delivery and as an emulsifier in food and cosmetic products
Mecanismo De Acción
The mechanism of action of [(2R)-3-hexadecoxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The linoleic acid moiety can undergo oxidation, leading to the formation of bioactive lipid mediators that participate in signaling pathways . Additionally, the compound can be hydrolyzed by phospholipases to release fatty acids and glycerophosphocholine, which have various biological functions .
Comparación Con Compuestos Similares
Similar Compounds
PC(O-180/182(9Z,12Z)): Similar structure but with an octadecyl (18:0) chain instead of hexadecyl (16:0).
PC(O-160/181(9Z)): Similar structure but with oleic acid (18:1(9Z)) instead of linoleic acid (18:2(9Z,12Z))
Uniqueness
[(2R)-3-hexadecoxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to the presence of linoleic acid, which is a polyunsaturated fatty acid. This gives the compound distinct properties in terms of membrane fluidity and susceptibility to oxidation compared to similar compounds with saturated or monounsaturated fatty acids .
Propiedades
Número CAS |
88542-95-4 |
|---|---|
Fórmula molecular |
C42H82NO7P |
Peso molecular |
744.1 g/mol |
Nombre IUPAC |
[(2R)-3-hexadecoxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H82NO7P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-42(44)50-41(40-49-51(45,46)48-38-36-43(3,4)5)39-47-37-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,20,22,41H,6-13,15,17-19,21,23-40H2,1-5H3/b16-14-,22-20-/t41-/m1/s1 |
Clave InChI |
IQACMFWAGALEAQ-WESJWMGVSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
SMILES isomérico |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
| 88542-95-4 | |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3R,8R,12Z,19Z,21Z,25R,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1234440.png)






![omega-[(Methylsulfinyl)alkyl]glucosinolic acid](/img/structure/B1234451.png)



